molecular formula C24H25NO6S B2766817 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide CAS No. 1823835-45-5

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide

Cat. No. B2766817
CAS RN: 1823835-45-5
M. Wt: 455.53
InChI Key: VFJGNTQGKHJTNA-UHFFFAOYSA-N
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Description

The compound “2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide” is a complex organic molecule. It has a linear formula of C29H34N2O6 . The molecule contains a fluorene group, which is a polycyclic aromatic hydrocarbon composed of three six-membered rings .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 20℃ for 21 hours . The reaction was then diluted with ethyl acetate, washed with water and brine, and the organic layer was dried over sodium sulfate. The crude residue was then purified by column chromatography .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a fluorene group, a carbonyl group, a methoxy group, and a carboxylic acid group . The molecule also contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 506.6 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C . Its solubility and other physical properties would need to be determined experimentally.

Scientific Research Applications

Supramolecular Arrangements

The research on cyclohexane-5-spirohydantoin derivatives, closely related to the chemical structure , highlights the potential for understanding supramolecular arrangements. These studies provide insights into how substituents on cyclohexane rings influence crystal structures and supramolecular arrangements, critical for developing new materials and understanding molecular interactions (Graus et al., 2010).

Anticonvulsant Activity

The synthesis and evaluation of fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives reveal their anticonvulsant activities. This research could be foundational for developing new therapeutic agents, indicating the compound's relevance in pharmaceutical research (Obniska et al., 2006).

Synthesis Methodologies

The study on retropinacol rearrangement for synthesizing 2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives showcases innovative synthetic routes for creating structurally complex molecules, demonstrating the compound's role in advancing synthetic organic chemistry (Shklyaev et al., 2011).

Sulfur-Containing Spiro Compounds

Research into synthesizing sulfur-containing spiro-pyrimidinetriones, pyrazolidinediones, and isoxazolidinediones from compounds closely related to the one offers insights into the synthesis of novel spiro compounds with potential biological activity. These findings are significant for the development of new drugs and materials (Reddy et al., 1993).

Stereochemistry in Synthesis

The stereoselective synthesis of spiroacetal enol ethers explores the control over stereochemistry in synthesizing spiro compounds. This research is vital for the development of enantiomerically pure substances, which are crucial in pharmaceuticals and materials science (Toshima et al., 1998).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. It could also be interesting to study its interactions with other molecules and its potential applications in various fields .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6S/c26-22(27)21-13-25(15-24(21)9-11-32(29,30)12-10-24)23(28)31-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20-21H,9-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJGNTQGKHJTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC12CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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